molecular formula C27H29ClN2 B135500 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine CAS No. 135007-72-6

3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine

Cat. No. B135500
M. Wt: 417 g/mol
InChI Key: LURXNRSWKKLLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine, also known as J-113,397, is a synthetic compound that belongs to the class of quinuclidine derivatives. This compound has gained significant attention in scientific research due to its potential as a selective antagonist for the kappa opioid receptor. In

Mechanism Of Action

The mechanism of action of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine involves the selective blockade of the kappa opioid receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The activation of this receptor by endogenous opioids or synthetic agonists can lead to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase.
By blocking the kappa opioid receptor, 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine can prevent the activation of these signaling pathways and modulate the physiological and pathological processes associated with this receptor.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine depend on the specific experimental conditions and the target tissue or organ. In general, the selective blockade of the kappa opioid receptor by this compound can lead to the modulation of various physiological processes, including pain perception, stress response, and reward behavior.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine in lab experiments include its high selectivity for the kappa opioid receptor, its well-defined mechanism of action, and its potential as a therapeutic agent for various disorders. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

The future directions for the scientific research on 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine include the exploration of its potential as a therapeutic agent for various disorders, including depression, anxiety, and drug addiction. The development of new analogs and derivatives of this compound with improved pharmacological properties and reduced toxicity is also a promising direction for future research. Additionally, the investigation of the interactions between this compound and other signaling pathways and receptors may provide new insights into the physiological and pathological processes associated with the kappa opioid receptor.

Synthesis Methods

The synthesis method of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine involves the reaction of 2-benzhydrylquinuclidine with 2-chlorobenzylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final compound is obtained through purification and isolation techniques. The purity of the compound is crucial for its use in scientific research.

Scientific Research Applications

3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine has shown potential as a selective antagonist for the kappa opioid receptor. This receptor is involved in various physiological and pathological processes, including pain modulation, stress response, and addiction. The selective blockade of this receptor has been proposed as a potential therapeutic strategy for the treatment of various disorders, including depression, anxiety, and drug addiction.

properties

CAS RN

135007-72-6

Product Name

3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine

Molecular Formula

C27H29ClN2

Molecular Weight

417 g/mol

IUPAC Name

2-benzhydryl-N-[(2-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C27H29ClN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2

InChI Key

LURXNRSWKKLLDE-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5Cl

Canonical SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5Cl

synonyms

3-(2-chlorobenzylamino)-2-benzhydrylquinuclidine
3-CABQ
CBQ-3,2

Origin of Product

United States

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